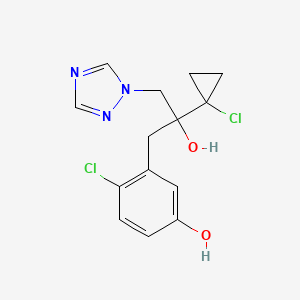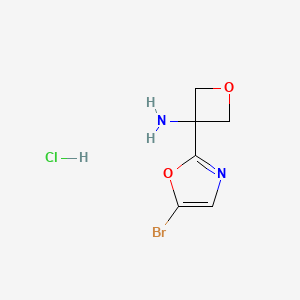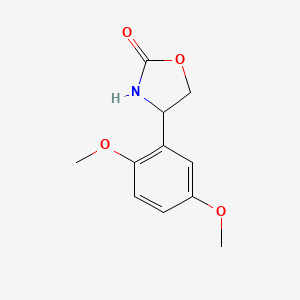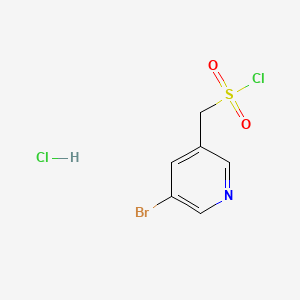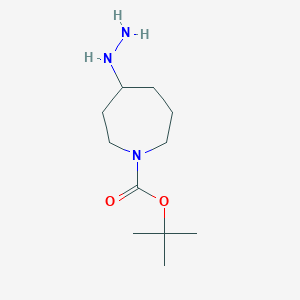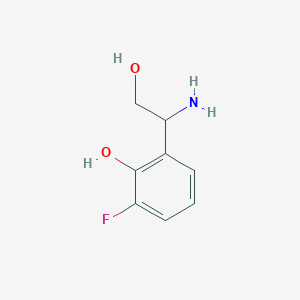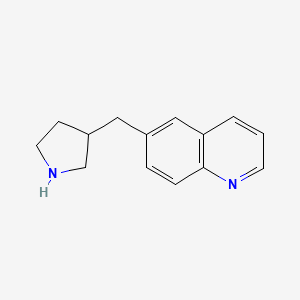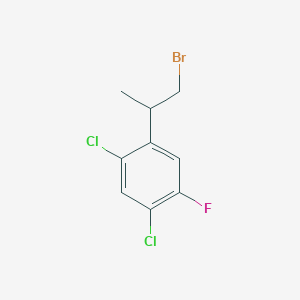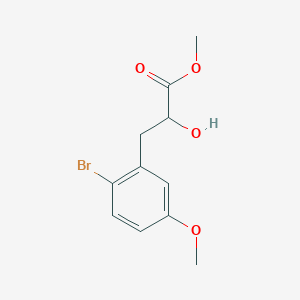
Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate is a chemical compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, and a hydroxy group on a propanoate ester. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis can start with a phenol derivative, which undergoes bromination to introduce the bromo group at the 2-position of the phenyl ring. Subsequently, methoxylation can be performed to add the methoxy group at the 5-position.
Esterification: The hydroxy group on the propanoic acid can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are added in specific quantities and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Process: Alternatively, a continuous flow process can be employed for large-scale production, where reactants are continuously fed into a reactor and the product is continuously collected.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl ring, to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromo group to a hydrogen atom.
Substitution: Substitution reactions can occur at the bromo and methoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and phenolic compounds.
Reduction Products: Phenylmethanol derivatives.
Substitution Products: Different halogenated and methoxylated phenyl derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be employed in biological studies to understand the effects of bromo and methoxy groups on biological systems. Medicine: Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
作用机制
The mechanism by which Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
相似化合物的比较
Methyl 3-(5-bromo-2-methoxyphenyl)-1H-pyrazole-5-carboxylate: Similar in structure but contains a pyrazole ring instead of a hydroxy group.
Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate: Similar but with the methoxy group at the 4-position instead of the 5-position.
Uniqueness: Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications.
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications range from organic synthesis to potential pharmaceutical uses, highlighting its importance in both research and industry.
属性
分子式 |
C11H13BrO4 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC 名称 |
methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-8-3-4-9(12)7(5-8)6-10(13)11(14)16-2/h3-5,10,13H,6H2,1-2H3 |
InChI 键 |
QECCMYXMWAMXJW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Br)CC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


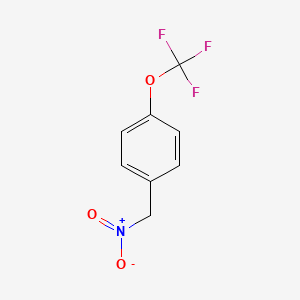
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
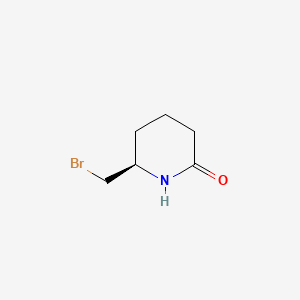

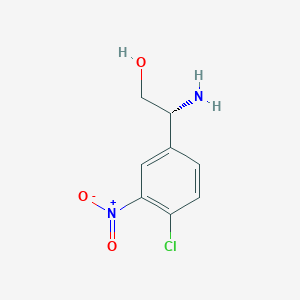
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)
